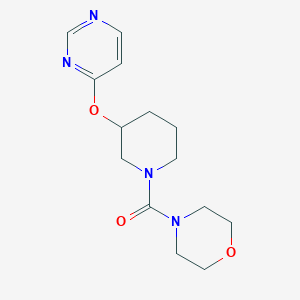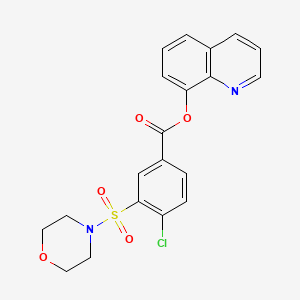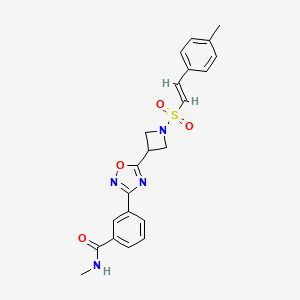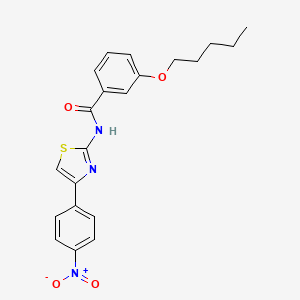
1-(2-Phenylethyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenylethyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one, also known as PEPB, is a chemical compound with potential applications in the field of scientific research. It is a pyrrolidinone derivative and a benzimidazole analog, which means it has similar chemical properties to these compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on compounds like 1-Phenyl-5-(benzotriazol-1-yl)hexahydro-1H-pyrrolo[1,2-a]ĭmidazole and 1-phenyl-5-benzotriazolyloctahydroimidazo[1,2-a]pyridine shows their synthesis from aldehydes, benzotriazole, and N-phenylethylenediamine. These compounds, after reacting with various reagents, yield substituted hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1, 2-a]pyridines, highlighting the potential for diverse chemical modifications and applications in synthetic organic chemistry (Katritzky et al., 2000).
Polymer Science
The development of polybenzimidazoles containing 4-phenyl phthalazinone moieties, synthesized from various acids and diamines, indicates applications in high-temperature proton exchange membranes. These polymers exhibit high thermal stability, good solubility in aprotic polar solvents, and significant proton conductivity, suggesting their utility in fuel cell technology (Xiuping Li et al., 2012).
Materials Science and Luminescence
Studies on phenanthroimidazole–diazacarbazole hybrids for electroluminescent devices reveal that these compounds can serve as excellent materials for OLEDs, capable of emitting full-color light. Their synthesis demonstrates the potential for applications in display technology and lighting (Bo Wang et al., 2016).
Antimicrobial and Antitumor Applications
Functionalized pyrrolidines have shown efficacy in inhibiting the growth of human tumor cells, indicating potential applications in cancer research and therapy. Modifications of these compounds to increase bioavailability have led to promising results in targeting glioblastoma and melanoma cells, suggesting a new avenue for antitumor drug development (Hélène Fiaux et al., 2005).
Sensing and Ionic Conductivity
Pyridine coupled mono and bisbenzimidazoles have been synthesized and their gelation properties studied for applications in metal ion sensing and ionic conductivity. Their ability to form gels and respond to specific metal ions like Ag+ and Cu2+ highlights their potential in sensing technologies and smart materials (Santanu Panja et al., 2018).
Eigenschaften
IUPAC Name |
1-(2-phenylethyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-2-13-25-20-11-7-6-10-19(20)23-22(25)18-15-21(26)24(16-18)14-12-17-8-4-3-5-9-17/h3-11,18H,2,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFQYFODRVTGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-chlorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2889414.png)



![2-(4-chlorophenyl)sulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2889420.png)
![6-Aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B2889421.png)



![1-[3-(4-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2889428.png)



![5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B2889436.png)